molecular formula C12H14N6O2 B2531018 1-[1-(4-nitrophenyl)-1{H}-tetrazol-5-yl]piperidine CAS No. 351870-70-7

1-[1-(4-nitrophenyl)-1{H}-tetrazol-5-yl]piperidine

Cat. No.: B2531018
CAS No.: 351870-70-7
M. Wt: 274.284
InChI Key: DZYIQGYAOCBTEV-UHFFFAOYSA-N
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Description

1-[1-(4-nitrophenyl)-1{H}-tetrazol-5-yl]piperidine is an organic compound characterized by the presence of a piperidine ring attached to a tetrazole ring, which is further substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-nitrophenyl)-1{H}-tetrazol-5-yl]piperidine typically involves the reaction of p-nitrochlorobenzene with piperidine under reflux conditions in the presence of a base such as sodium carbonate. The reaction is carried out under a nitrogen atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or simple slurry methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-nitrophenyl)-1{H}-tetrazol-5-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

    Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

    Cyclization: Various cyclizing agents depending on the desired product.

Major Products Formed

    Reduction: 1-[1-(4-aminophenyl)-1{H}-tetrazol-5-yl]piperidine.

    Substitution: Various substituted piperidine derivatives.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

1-[1-(4-nitrophenyl)-1{H}-tetrazol-5-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(4-nitrophenyl)-1{H}-tetrazol-5-yl]piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)piperidine: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.

    1-(4-aminophenyl)piperidine: Similar structure but with an amino group instead of a nitro group, leading to different chemical properties.

    1-(4-nitrophenyl)-1{H}-tetrazole: Lacks the piperidine ring, affecting its overall stability and reactivity.

Uniqueness

1-[1-(4-nitrophenyl)-1{H}-tetrazol-5-yl]piperidine is unique due to the combination of the piperidine and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[1-(4-nitrophenyl)tetrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2/c19-18(20)11-6-4-10(5-7-11)17-12(13-14-15-17)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYIQGYAOCBTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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